2-(2-Hydroxyphenoxy)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-8(11)5-12-7-4-2-1-3-6(7)10/h1-4,10H,5H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHBKSPGKFIWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34919-87-4 | |
| Record name | 2-(2-Hydroxyphenoxy)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 2 Hydroxyphenoxy Acetamide and Its Analogues
Established Synthetic Pathways for 2-(2-Hydroxyphenoxy)acetamide Core Structure
The construction of the this compound scaffold can be achieved through several synthetic routes, ranging from traditional organic reactions to more modern, sustainable approaches.
Conventional Organic Synthesis Approaches
Classical methods for synthesizing the this compound core often involve multi-step sequences. A common strategy is the Williamson ether synthesis, where a phenoxide is reacted with an appropriate haloacetamide. For instance, the synthesis of 2-(2-methoxyphenoxy)acetamide, a related analogue, has been reported via a two-step process starting from guaiacol. chemicalbook.com The first step involves the reaction with sodium in alcohol, followed by treatment with ammonia. chemicalbook.com
Another conventional approach involves the reaction of a phenol (B47542) derivative with chloroform (B151607) in an alkaline medium, a method known as the Reimer-Tiemann reaction, to generate ortho-hydroxybenzaldehyde derivatives which can then be further elaborated. The synthesis of N-(2-hydroxy-3-nitrophenyl)acetamide, an analogue, involves cooling a suspension of the starting material in a water/acetic acid mixture and adding nitric acid. mdpi.com Similarly, N-(2-hydroxy-6-nitrophenyl)acetamide can be synthesized by reacting 2-amino-3-nitrophenol (B1277897) with acetic anhydride (B1165640) in dichloromethane (B109758). mdpi.com
A two-step acylation process is also a common conventional method. This can involve conducting the reaction in glacial acetic acid under reflux or using anhydrous dimethylformamide (DMF) and potassium carbonate. A subsequent nitro reduction and secondary acetylation can be achieved through catalytic hydrogenation followed by reaction with acetyl chloride.
| Starting Materials | Reagents and Conditions | Product | Reference |
| Guaiacol | 1. Sodium, alcohol; 2. Ammonia | 2-(2-Methoxyphenoxy)acetamide | chemicalbook.com |
| 2-amino-3-nitrophenol | Acetic anhydride, dichloromethane | N-(2-hydroxy-6-nitrophenyl)acetamide | mdpi.com |
| Phenol derivatives | Chloroform, alkaline conditions | ortho-Hydroxybenzaldehyde derivatives | |
| N/A | Glacial acetic acid, reflux | N/A | |
| N/A | Anhydrous DMF, K₂CO₃ | N/A |
Green Chemistry Principles in Synthesis (e.g., Enzymatic Acetylation)
In an effort to develop more environmentally benign synthetic methods, green chemistry principles have been applied to the synthesis of this compound analogues. rasayanjournal.co.in Enzymatic acetylation represents a significant advancement in this area. researchgate.net For example, the lipase-mediated acetylation of N-(4-(2-hydroxy-4-aminophenoxy)phenyl)acetamide has been demonstrated using Candida antarctica lipase (B570770) B (CAL-B) immobilized on silica (B1680970). This reaction utilizes vinyl acetate (B1210297) as the acyl donor in tert-butanol (B103910) and proceeds at a mild temperature of 40°C. This enzymatic approach offers high conversion rates and the potential for enzyme reusability, minimizing waste and avoiding harsh reagents. Other green approaches include the use of microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating.
| Substrate | Enzyme/Catalyst | Reagents and Conditions | Key Feature | Reference |
| N-(4-(2-Hydroxy-4-aminophenoxy)phenyl)acetamide | Candida antarctica lipase B (CAL-B) on silica | Vinyl acetate, tert-butanol, 40°C | High conversion, enzyme reusability | |
| Phenol derivatives | N/A | Microwave irradiation (300W) | Reduced reaction time, improved yield |
Solid-Phase Synthesis Techniques
Solid-phase synthesis offers a high-throughput method for the preparation of libraries of this compound analogues. d-nb.infogoogle.com This technique involves attaching the growing molecule to a solid support, such as a resin, which simplifies purification as excess reagents and byproducts can be washed away. d-nb.info A typical solid-phase synthesis of a related acetamide (B32628) involves functionalizing a Wang resin with a hydroxybenzoic acid, followed by ether formation, acetylation to cap any free hydroxyl groups, and finally cleavage of the product from the resin using an acid like trifluoroacetic acid (TFA). This methodology is advantageous for generating a diverse range of compounds for screening purposes.
| Resin | Key Steps | Cleavage Agent | Advantage | Reference |
| Wang resin | 1. Resin Functionalization; 2. Ether Formation; 3. Acetylation | Trifluoroacetic acid (TFA) | High-throughput synthesis |
Derivatization Strategies of the this compound Scaffold
The this compound scaffold provides multiple sites for chemical modification, allowing for the fine-tuning of its properties.
Modifications on the Hydroxyphenyl Moiety
The hydroxyphenyl ring is a common target for derivatization. Modifications can include the introduction of various substituents to alter the electronic and steric properties of the molecule. For example, the synthesis of various substituted 2-(hydroxyphenoxy) benzamide (B126) derivatives has been achieved through a PhIO-mediated oxidation reaction. nih.gov This method allows for the introduction of substituents on the benzene (B151609) ring, with electron-withdrawing groups generally leading to slightly higher yields. nih.gov Nitration of the hydroxyphenyl ring is another common modification, as seen in the synthesis of N-(2-hydroxy-3-nitrophenyl)acetamide and N-(2-hydroxy-5-nitrophenyl)acetamide. mdpi.comresearchgate.net
| Parent Scaffold | Reaction Type | Reagents | Resulting Modification | Reference |
| 2-Aryloxybenzamide | PhIO-mediated oxidation | Iodosylbenzene (PhIO) | Introduction of various substituents on the benzene ring | nih.gov |
| 2-Acetamidophenol (B195528) | Nitration | Nitric acid | Addition of a nitro group to the hydroxyphenyl ring | mdpi.comresearchgate.net |
Modifications on the Acetamide Linker and Nitrogen Atom
The acetamide linker and its nitrogen atom are also amenable to modification. The length and flexibility of the linker can be altered, which can impact the biological activity of the molecule. researchgate.net For instance, the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamide has been developed, which modifies the linker region. nih.gov Furthermore, the nitrogen atom of the acetamide can be part of various heterocyclic structures or can be substituted with different alkyl or aryl groups. The synthesis of various substituted amines has been explored to create new substrates for further reactions. nih.gov
| Modification Site | Strategy | Example | Reference |
| Acetamide Linker | Altering length and flexibility | Synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives | nih.govresearchgate.net |
| Acetamide Nitrogen | Substitution with various groups | Synthesis of substituted primary and secondary amines | nih.gov |
Exploration of Phenoxy Bridge Variations
The synthesis of analogues of this compound with variations in the phenoxy bridge is a key area of research for modifying the compound's properties. These syntheses often involve the reaction of a substituted phenol with an acetamide precursor.
A common synthetic route involves the reaction of a phenol with chloroacetyl chloride to form an intermediate, which then reacts with an amine. smolecule.com For instance, the synthesis of N-benzyl-2-(4-nitrophenoxy)acetamide starts with benzylamine, 4-nitrophenol, and chloroacetyl chloride. smolecule.com The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran. smolecule.com Similarly, diaryl ether derivatives can be synthesized through the reaction of different phenol-containing molecules; for example, N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide is synthesized from 4-acetamido-2-hydroxyphenol and 4-acetamidophenol.
Another approach involves modifying the phenol ring after the formation of the main structure. For example, N-Phenyl-2-[2-(2-tritylsulfanylethoxy)-phenoxy]-acetamide was prepared by reacting 2-(2-Hydroxyphenoxy)-N-phenylacetamide with 1-bromo-2-tritylsulfanylethane in acetonitrile (B52724) with potassium carbonate. ru.nl This demonstrates how the phenoxy portion of the molecule can be functionalized to introduce new properties. ru.nl
The synthesis of tert-butyl 2-(3-hydroxyphenoxy)acetate, a related phenoxyacetate, was achieved by reacting resorcinol (B1680541) with tert-butyl bromoacetate (B1195939) in the presence of anhydrous potassium carbonate in DMF. nih.gov This highlights a general method for creating the phenoxy-acetic acid linkage found in this class of compounds.
Chemical Reactions of this compound
The chemical reactivity of this compound and its analogues is centered around its key functional groups: the phenol, the ether linkage, and the acetamide.
Oxidation Reactions
The phenolic hydroxyl group and other substituents on the aromatic rings are susceptible to oxidation. Analogues of this compound can be oxidized to form quinones or other oxidized derivatives. Common oxidizing agents used for these transformations include potassium permanganate (B83412) and hydrogen peroxide. For example, in N-(3-(1H-pyrrol-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide, the methoxy (B1213986) group can be oxidized to a hydroxyl group, forming this compound, using reagents like potassium permanganate or chromium trioxide. The carcinogen N-hydroxy-N-(2-fluorenyl)acetamide, a related compound, undergoes oxidation to 2-nitrosofluorene (B1207293) (2-NOF) and N-acetoxy-2-FAA, a reaction catalyzed by myeloperoxidase/H2O2 in the presence of halides. nih.gov
Reduction Reactions
Reduction reactions can target the acetamide's carbonyl group or other functionalities like a nitro group on the phenyl ring. The carbonyl group in the acetamide can be reduced to an amine using strong reducing agents like lithium aluminum hydride or sodium borohydride. For instance, the reduction of N-(3-(1H-pyrrol-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide yields N-(3-(1H-pyrrol-1-yl)propyl)-2-(2-methoxyphenoxy)ethylamine. In analogues containing a nitro group, such as N-benzyl-2-(4-nitrophenoxy)acetamide, the nitro group can be reduced to an amine using hydrogen gas with a palladium catalyst or lithium aluminum hydride. smolecule.com
Substitution Reactions
Substitution reactions can occur at the phenolic hydroxyl group or on the aromatic ring. The hydroxyl group can be substituted with other functional groups using appropriate reagents. For analogues like N-(3-(1H-pyrrol-1-yl)propyl)-2-(2-methoxyphenoxy)acetamide, the methoxy group can be substituted via nucleophilic substitution reactions. Nitration of the phenyl ring is another example of a substitution reaction. The synthesis of N-(2-hydroxy-3-nitrophenyl)acetamide was achieved by treating a suspension of 2-acetamidophenol in a water/acetic acid mixture with nitric acid at 0 °C. mdpi.com
A summary of these chemical reactions is presented in the table below.
| Reaction Type | Reagents and Conditions | Major Products Formed |
| Oxidation | Potassium permanganate, hydrogen peroxide, chromium trioxide. | Quinones, hydroxylated derivatives. |
| Reduction | Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation. smolecule.com | Amines (from carbonyl or nitro group reduction). smolecule.com |
| Substitution | Nucleophiles (e.g., amines, thiols) under basic conditions, nitric acid. mdpi.com | Substituted phenoxy or phenyl derivatives. mdpi.com |
Biological Activity and Pharmacological Potential of 2 2 Hydroxyphenoxy Acetamide and Its Derivatives
Antimicrobial and Antifungal Activities
Antibacterial Spectrum and Potency
Derivatives of phenoxy acetamide (B32628) have been explored for their potential as antibacterial agents. A study involving a series of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide derivatives identified several compounds with significant activity against plant pathogenic bacteria. acs.org Specifically, compounds 8b , 8f , 8g , and 8h from this series demonstrated potent antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), a major bacterial pathogen in rice. acs.org The efficacy of these compounds, particularly 8b , was found to be superior to the commercial bactericide bismerthiazol. acs.org
Another related group of compounds, 2-chloro-N-(hydroxyphenyl)acetamides, has also been assessed for antimicrobial properties. These isomers of the core structure have shown appreciable activity against both Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, and the Gram-negative bacterium Escherichia coli. researchgate.net However, their activity was noted to be weaker against Pseudomonas aeruginosa. researchgate.net
| Compound Derivative | Bacterial Strain | Potency (EC50 in µg/mL) | Reference |
|---|---|---|---|
| Compound 8b (a 2-phenoxy-acetamide derivative) | Xanthomonas oryzae pv. oryzae (Xoo) | 35.2 | acs.org |
| Compound 8f (a 2-phenoxy-acetamide derivative) | Xanthomonas oryzae pv. oryzae (Xoo) | 80.1 | acs.org |
| Compound 8g (a 2-phenoxy-acetamide derivative) | Xanthomonas oryzae pv. oryzae (Xoo) | 62.5 | acs.org |
| Compound 8h (a 2-phenoxy-acetamide derivative) | Xanthomonas oryzae pv. oryzae (Xoo) | 82.1 | acs.org |
| Bismerthiazol (Commercial Standard) | Xanthomonas oryzae pv. oryzae (Xoo) | 89.9 | acs.org |
Antifungal Spectrum and Potency
Research into novel 2-hydroxyphenyl substituted aminoacetamides has revealed significant antifungal properties. A series of 2-((2-hydroxyphenyl)methylamino)acetamide derivatives were synthesized and evaluated for their fungicidal activity against important plant pathogens. Several of the synthesized compounds exhibited excellent potency against Sclerotinia sclerotiorum and Phytophthora capsici.
Notably, compound 5e from this series displayed the most potent activity against S. sclerotiorum, with an EC50 value of 2.89 µg/mL. This potency was found to be greater than that of the commercial fungicide chlorothalonil. Systematic studies of these derivatives indicated that the hydroxyl group and the carbonyl group are crucial structural features for their fungicidal activity.
| Compound Derivative | Fungal Strain | Potency (EC50 in µg/mL) | Reference |
|---|---|---|---|
| Compound 5e | Sclerotinia sclerotiorum | 2.89 |
Anticancer Investigations
Effects on Cell Proliferation and Viability
The anticancer potential of N-(2-hydroxyphenyl) acetamide (NA-2), an isomer of 2-(2-Hydroxyphenoxy)acetamide, has been investigated against human breast cancer cells. Studies using the MCF-7 breast cancer cell line demonstrated that NA-2 significantly inhibits cell growth. nih.gov The inhibitory effect was found to be concentration-dependent, with a reported half-maximal inhibitory concentration (IC50) of 1.65 mM after 48 hours of treatment. nih.gov This finding highlights the compound's ability to interfere with the proliferation and viability of cancer cells. nih.gov
Further studies on other substituted phenoxy acetamide derivatives have also shown potential cytotoxic effects. For example, the derivative N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited notable anticancer activity against the MCF-7 cell line among other tested derivatives.
| Compound | Cell Line | Potency (IC50) | Treatment Duration | Reference |
|---|---|---|---|---|
| N-(2-hydroxyphenyl) acetamide (NA-2) | MCF-7 (Human Breast Cancer) | 1.65 mM | 48 hours | nih.gov |
Induction of Apoptosis
In addition to inhibiting proliferation, N-(2-hydroxyphenyl) acetamide (NA-2) has been shown to induce programmed cell death, or apoptosis, in MCF-7 breast cancer cells. nih.gov The mechanism of this pro-apoptotic effect involves the modulation of key regulatory proteins. Specifically, treatment with NA-2 was found to enhance the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov An increased Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and the activation of caspases, which execute cell death. This evidence suggests that NA-2's anticancer activity is mediated, at least in part, through the induction of apoptosis. nih.gov
Other Emerging Pharmacological Applications
Antimalarial Activities
The class of phenoxy acetamide derivatives has been investigated in the broader context of discovering new therapeutic agents. However, specific research into the antimalarial activity of this compound or its direct derivatives is limited in the available scientific literature. While broad screening of N-Aryl Acetamides has been conducted to identify compounds with activity against Plasmodium falciparum, the tested scaffolds are not direct analogues of this compound. nih.gov Therefore, the potential of this specific chemical structure in the context of antimalarial drug discovery remains an area for future investigation.
Anti-arthritic Potential
The therapeutic efficacy of N-(2-hydroxyphenyl) acetamide (NA-2), a derivative of salicylic (B10762653) acid, has been investigated in animal models of rheumatoid arthritis. scispace.comresearchgate.net In studies using adjuvant-induced arthritis (AIA) in rats, a common model for this chronic inflammatory joint disease, NA-2 demonstrated significant anti-arthritic properties. scispace.comnih.gov
Research shows that treatment with N-(2-hydroxyphenyl) acetamide can ameliorate the clinical signs of arthritis. nih.gov In arthritic rats, administration of NA-2 significantly reversed the characteristic reduction in body weight and the increase in paw edema associated with the disease. scispace.comnih.gov The compound's anti-inflammatory action is linked to its ability to modulate key signaling molecules involved in the inflammatory cascade. Specifically, treatment with NA-2 led to a significant decrease in the serum levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), which are pivotal in the pathogenesis of rheumatoid arthritis. scispace.comnih.govnih.gov Furthermore, the treatment was found to alter oxidative stress markers, suggesting a role in mitigating oxidative damage associated with the condition. researchgate.netnih.gov
The following table summarizes the key findings from a study on adjuvant-induced arthritic rats treated with N-(2-hydroxyphenyl) acetamide.
| Parameter Assessed | Arthritic Control Group | N-(2-hydroxyphenyl) acetamide Treated Group | Key Finding |
| Paw Edema | Markedly increased | Significantly inhibited increase in paw volume scispace.com | NA-2 reduces joint swelling. |
| Body Weight | Significant reduction | Reversal of weight loss nih.gov | NA-2 mitigates disease-related cachexia. |
| Serum TNF-α | Significantly elevated | Significantly reduced levels researchgate.net | NA-2 downregulates a key pro-inflammatory cytokine. |
| Serum IL-1β | Significantly elevated | Significantly reduced levels nih.gov | NA-2 modulates another critical inflammatory cytokine. |
These findings suggest that N-(2-hydroxyphenyl) acetamide possesses promising anti-arthritic properties, primarily through the downregulation of pro-inflammatory cytokines and the modulation of oxidative stress. scispace.comresearchgate.net
Renal Protective Effects (e.g., Acute Kidney Injury Models)
N-(2-hydroxyphenyl) acetamide (NA-2) has demonstrated notable protective effects in preclinical models of kidney injury. Its efficacy has been evaluated in both chemically-induced acute kidney injury (AKI) and nephrotoxicity models, where it appears to act through anti-inflammatory and anti-oxidant mechanisms. nih.govnih.gov
In a glycerol-induced AKI model in mice, treatment with NA-2, as well as its gold nanoparticle formulation (NA-2-AuNPs), provided significant renal protection. nih.govresearchgate.net The treatments led to a decrease in serum levels of urea (B33335) and creatinine, which are key biochemical markers of kidney dysfunction. nih.gov Histological analysis revealed that NA-2 protected against renal tubular necrosis and inflammation. nih.govresearchgate.net Mechanistically, the compound was found to lower the expression of cyclooxygenase-2 (COX-2) and down-regulate the mRNA expression of inducible nitric oxide synthase (iNOS) and nuclear factor-κB p50 (NFκB p50), both of which are involved in inflammatory pathways. nih.govresearchgate.net Concurrently, it up-regulated the expression of hemeoxygenase-1 (HO-1) and kidney injury molecule-1 (Kim-1). nih.govresearchgate.net
Similarly, in a rat model of doxorubicin-induced nephrotoxicity, NA-2 attenuated changes in serum and urine markers and improved the inflammatory profile of the renal tissue. nih.gov Histopathological examination confirmed that NA-2 treatment resulted in fewer and less severe lesions in the kidney. nih.gov
The table below details the effects of N-(2-hydroxyphenyl) acetamide in a glycerol-induced acute kidney injury model.
| Biomarker/Parameter | Effect of NA-2 Treatment | Implication |
| Serum Urea & Creatinine | Decreased levels nih.gov | Improvement in renal function. |
| Renal Tubular Necrosis | Protected against necrosis nih.govresearchgate.net | Preservation of kidney tissue structure. |
| COX-2 Expression | Lowered protein expression nih.gov | Reduction in inflammation. |
| iNOS & NFκB p50 mRNA | Down-regulated expression nih.govresearchgate.net | Attenuation of inflammatory and oxidative stress pathways. |
| HO-1 & Kim-1 mRNA | Up-regulated expression nih.govresearchgate.net | Activation of protective cellular mechanisms. |
Collectively, these studies indicate that N-(2-hydroxyphenyl) acetamide ameliorates kidney inflammation and injury in animal models, positioning it as a potential candidate for further investigation in the prevention of AKI. nih.gov
Analgesic Properties
The analgesic potential of this compound and its derivatives has been identified in several preclinical studies. Research into a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that specific compounds within this class possess analgesic activities alongside anti-inflammatory and anticancer properties. nih.gov Notably, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was highlighted for its analgesic effects. nih.govresearchgate.net
Furthermore, the related compound N-(2-hydroxyphenyl) acetamide (NA-2) has been shown to inhibit nociceptive sensation in animal models of arthritis. scispace.comnih.gov In studies on adjuvant-induced arthritic rats, a significant decrease in pain threshold (latency time) was observed in the arthritic animals. researchgate.net Treatment with NA-2 significantly reversed this effect, increasing the latency time and thereby demonstrating its analgesic properties. researchgate.net This effect was comparable to that of the standard nonsteroidal anti-inflammatory drug, indomethacin. researchgate.net
The analgesic activity of acetamide derivatives is often evaluated using models of thermal, mechanical, and chemical pain, such as the hot-plate, tail-clip, and acetic acid-induced writhing tests, respectively. nih.govresearchgate.net
The following table presents data on the nociceptive response in arthritic rats treated with N-(2-hydroxyphenyl) acetamide.
| Treatment Group | Nociceptive Response (Latency Time) | Outcome |
| Arthritic Control | Significant decrease in latency time from day 12 onward researchgate.net | Increased sensitivity to pain (hyperalgesia). |
| N-(2-hydroxyphenyl) acetamide | Significant increase in latency time from day 12 onward compared to control researchgate.net | Inhibition of nociceptive sensation (analgesic effect). |
| Indomethacin | Significant increase in latency time from day 12 onward compared to control researchgate.net | Positive control showing expected analgesic effect. |
These findings indicate that compounds based on the this compound structure possess significant pain-relieving properties, which may be linked to their anti-inflammatory mechanisms.
Mechanistic Investigations of 2 2 Hydroxyphenoxy Acetamide S Biological Actions
Modulation of Cellular Pathways
Studies have demonstrated that 2-(2-Hydroxyphenoxy)acetamide can influence key cellular pathways that regulate inflammatory responses and the expression of specific genes involved in cellular protection and injury.
This compound has shown significant anti-inflammatory properties through its modulation of key inflammatory mediators. In a study involving a glycerol-induced acute kidney injury model in mice, treatment with N-(2-hydroxyphenyl)acetamide (NA-2) resulted in a notable decrease in the protein expression of cyclooxygenase-2 (COX-2) nih.gov. Furthermore, the compound was found to down-regulate the mRNA expression of both inducible nitric oxide synthase (iNOS) and the p50 subunit of nuclear factor-kappa B (NFκB) nih.gov. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2. Earlier research in adjuvant-induced arthritic rats also confirmed that N-(2-hydroxy phenyl) acetamide (B32628) treatment reduces the serum levels of pro-inflammatory cytokines, specifically Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) nih.gov.
Interactive Table: Effect of this compound on Pro-inflammatory Markers
| Marker | Effect | Level of Regulation |
| COX-2 | Lowered Expression | Protein |
| iNOS | Down-regulated | mRNA |
| NFκB p50 | Down-regulated | mRNA |
| IL-1β | Reduced Levels | Serum |
| TNF-α | Reduced Levels | Serum |
The regulatory effects of this compound extend to genes involved in cellular stress responses and injury. In the same study on acute kidney injury, N-(2-hydroxyphenyl)acetamide was observed to up-regulate the gene expression of Heme Oxygenase-1 (HO-1) and Kidney Injury Molecule-1 (Kim-1) nih.gov. HO-1 is an inducible enzyme with significant antioxidant and cytoprotective functions tandfonline.com. Kim-1 is a biomarker that is markedly upregulated in injured kidney proximal tubule cells semanticscholar.org.
No publicly available research data could be found regarding the effect of this compound on the gene expression of TPS04.
Interactive Table: Gene Expression Regulated by this compound
| Gene | Effect on Expression |
| HO-1 | Up-regulated |
| Kim-1 | Up-regulated |
| TPS04 | Data Not Available |
Enzyme Inhibition Studies
Investigations into the direct inhibitory action of this compound on various enzymes have been conducted to understand its specific molecular targets.
No publicly available research data could be found to indicate that this compound acts as an inhibitor of Alanine Racemase.
The inhibitory effects of this compound, referred to as 2-acetamidophenol (B195528), on the cytosolic human carbonic anhydrase isoforms I and II (hCA-I and hCA-II) have been documented. A comprehensive study investigating a series of substituted phenols found that 2-acetamidophenol inhibits these enzymes with inhibition constants (Kᵢ) in the micromolar range nih.gov. Specifically, the compound displayed moderate inhibitory action against both isoforms.
Interactive Table: Inhibition of Human Carbonic Anhydrase Isoforms by this compound
| Enzyme Isoform | Inhibition Constant (Kᵢ) in µM |
| hCA-I | 38.5 |
| hCA-II | 8.7 |
Data sourced from Bioorganic & Medicinal Chemistry, 2008. nih.gov
No publicly available research data could be found to suggest that this compound possesses inhibitory activity against Acetylcholinesterase.
Other Enzyme Targets (e.g., FabV)
No information is currently available in the scientific literature regarding the inhibitory activity of this compound on the FabV enzyme.
Receptor Binding and Modulation
There is no available data on the binding affinity of this compound for either the estrogen receptor alpha (ERα) or the estrogen receptor beta (ERβ).
Currently, no studies have been published that investigate the binding of this compound to melatonin (B1676174) receptors.
Information regarding the modulation of the vanilloid receptor 1 (VR1) by this compound is not available in the existing scientific literature.
There is no data available concerning the binding affinity of this compound for the CaMKIIα hub domain.
Oxidative Stress Response Mechanisms
While direct studies on this compound are lacking, research on its structural isomer, N-(2-hydroxyphenyl)acetamide, has demonstrated the ability to modulate oxidative stress markers. In a study on adjuvant-induced arthritic rats, treatment with N-(2-hydroxyphenyl)acetamide was found to alter the levels of key oxidative stress indicators. nih.gov
Specifically, the administration of N-(2-hydroxyphenyl)acetamide led to a marked reduction in the levels of nitric oxide (NO) and peroxide (PO), while increasing the levels of reduced glutathione (B108866) (GSH). nih.gov These findings suggest that this class of compounds may exert its effects by mitigating oxidative damage and bolstering the endogenous antioxidant defense systems.
The table below summarizes the observed effects of N-(2-hydroxyphenyl)acetamide on oxidative stress markers in an animal model of arthritis.
| Oxidative Stress Marker | Effect of N-(2-hydroxyphenyl)acetamide Treatment | Reference |
| Nitric Oxide (NO) | Marked Reduction | nih.gov |
| Peroxide (PO) | Marked Reduction | nih.gov |
| Glutathione (GSH) | Marked Increase | nih.gov |
It is important to note that while these findings for N-(2-hydroxyphenyl)acetamide are informative, further research is required to determine if this compound exhibits similar activities and to elucidate the precise molecular mechanisms by which it may influence oxidative stress pathways.
Apoptosis Induction Pathways
Therefore, no data is available on how this compound may influence key apoptotic regulators or pathways. This includes a lack of information on its potential effects on:
Caspase activation cascades: There are no studies indicating whether this compound can activate initiator caspases (such as caspase-8 or caspase-9) or executioner caspases (such as caspase-3).
Bcl-2 family proteins: Research has not yet explored if this compound can modulate the expression or activity of pro-apoptotic proteins (e.g., Bax, Bak) or anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), which are critical for regulating the integrity of the mitochondrial outer membrane.
Mitochondrial pathway of apoptosis: There is no information on whether the compound can induce the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.
Death receptor pathways: It is unknown if this compound interacts with or influences the signaling of death receptors (e.g., Fas, TRAIL receptors) on the cell surface, which constitutes the extrinsic apoptotic pathway.
Consequently, without any research findings, it is not possible to construct data tables or provide a detailed account of the apoptosis induction pathways related to this compound. Further research is required to elucidate the biological activities and potential therapeutic effects of this compound.
Structure Activity Relationship Sar and Design Principles for 2 2 Hydroxyphenoxy Acetamide Derivatives
Systematic Substituent Variation Studies
The phenolic hydroxyl group is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with biological targets. Studies on related salicylamide (B354443) derivatives have shown that the presence and position of this hydroxyl group are critical for activity. It is suggested that an enolic hydroxyl group, cis to an amidic moiety, is a key determinant for the immunosuppressive properties of certain compounds. While direct modification studies on 2-(2-Hydroxyphenoxy)acetamide are not extensively detailed in the available literature, the principles derived from analogous structures, such as salicylamides and other phenolic compounds, underscore its importance. Modification, replacement, or even removal of this group would be expected to have a profound impact on the compound's biological profile, likely diminishing its activity by disrupting key binding interactions.
The linker, in this case, the ether oxygen and the methylene (B1212753) group (-O-CH2-), connects the hydroxyphenoxy ring to the acetamide (B32628) tail. Its length and flexibility are critical for orienting the two key pharmacophoric groups correctly within the target's binding site. Any alteration in the linker's length, for instance, by adding or removing methylene units, could misalign these groups, leading to a significant loss of activity. This spatial arrangement is fundamental for establishing the necessary interactions for a biological response.
The substitution pattern on the phenoxy aromatic ring is a widely explored avenue for modulating the activity, selectivity, and pharmacokinetic properties of phenoxyacetamide derivatives. Studies on analogues have demonstrated that introducing various substituents can significantly alter their biological efficacy.
For instance, in a series of 2-phenoxyacetamide (B1293517) analogues evaluated as monoamine oxidase (MAO) inhibitors, substitutions on the aromatic ring were critical. The introduction of a methoxy (B1213986) group at the 4-position of the phenoxy ring resulted in a highly specific MAO-A inhibitor, 2-(4-Methoxyphenoxy)acetamide, with a selectivity index of 245. nih.gov Another derivative, (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide), was identified as a potent inhibitor of both MAO-A and MAO-B. nih.gov These findings highlight that the nature and position of the substituent on the aromatic ring can fine-tune both the potency and selectivity of the compounds. Similarly, in studies of nicotinamide (B372718) derivatives, compounds bearing electron-withdrawing groups like chloro, bromo, or nitro at the 4-position of a phenyl ring showed potent anti-inflammatory activity. researchgate.net
The following table summarizes the impact of substitutions on the activity of related phenoxyacetamide derivatives.
| Compound/Derivative | Substitution | Target | Effect | Reference |
| 2-(4-Methoxyphenoxy)acetamide | 4-methoxy on phenoxy ring | MAO-A | Highly specific inhibition (SI=245) | nih.gov |
| (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide) | 4-((prop-2-ynylimino)methyl) on phenoxy ring | MAO-A/B | Potent inhibition | nih.gov |
| 2-hydroxy-N-(phenyl)nicotinamide derivatives | 4-Cl, 4-Br, 4-NO2 on N-phenyl ring | Inflammation | Potent anti-inflammatory activity | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
To move beyond qualitative SAR and establish a more quantitative understanding, researchers employ QSAR modeling. This computational technique correlates variations in the physicochemical properties of compounds with their biological activities, leading to predictive models that can guide the design of new, more potent derivatives.
QSAR studies on 2-phenoxy-N-phenylacetamide derivatives have successfully generated statistically significant predictive models for their activity as Hypoxia-Inducible Factor-1 (HIF-1) inhibitors. nih.govresearchgate.net Both 2D and 3D-QSAR models have been developed using various regression methods.
For 2D-QSAR, methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression have been utilized. nih.govresearchgate.net One study found that the MLR method yielded the most statistically robust 2D-QSAR model, demonstrating a high correlation between the predicted and observed activities. nih.govresearchgate.net
3D-QSAR studies, often using approaches like k-nearest neighbor molecular field analysis (kNN-MFA), provide insights into the steric, electrostatic, and hydrophobic fields around the molecules that are crucial for activity. nih.govresearchgate.net These models generally show good correlative and predictive capabilities. nih.govresearchgate.net
The statistical quality of these models is assessed using several parameters, including the correlation coefficient (r²), the cross-validated squared correlation coefficient (q²), and the external predictive ability (pred_r²). High values for these parameters indicate a robust and predictive model.
The table below presents the statistical results from a representative QSAR study on related acetamide analogues.
| Model Type | Method | r² | q² | pred_r² | Reference |
| 2D-QSAR | Multiple Linear Regression (MLR) | 0.9469 | 0.8933 | 0.7128 | nih.govresearchgate.net |
| 3D-QSAR | k-Nearest Neighbor (kNN-MFA) | Not Reported | 0.9672 | 0.8480 | nih.govresearchgate.net |
A critical outcome of QSAR modeling is the identification of specific molecular descriptors that are significantly correlated with biological activity. These descriptors represent the physicochemical properties of the molecules, such as electronic, steric, and hydrophobic characteristics.
In 2D-QSAR studies of 2-phenoxy-N-phenylacetamide derivatives as HIF-1 inhibitors, several key descriptors were identified. nih.govresearchgate.net These include:
SssNHE-index: An electrotopological state descriptor that relates to the electronic accessibility of a nitrogen atom with a single bond and one attached hydrogen.
slogp: A descriptor for lipophilicity (the logarithm of the partition coefficient), indicating the importance of the compound's hydrophobicity.
T_O_N_1: A topological descriptor.
T_2_Cl_1: A topological descriptor related to the presence of chlorine atoms.
For 3D-QSAR models, the key descriptors are derived from molecular field analysis and relate to:
Steric Fields: Indicating that the size and shape of the molecule in specific regions are important for activity.
Hydrophobic Fields: Highlighting regions where hydrophobic character is favored for optimal interaction.
Electrostatic Fields: Identifying areas where positive or negative electrostatic potential is crucial for binding.
These descriptors provide a quantitative basis for the SAR, confirming that properties like electronic distribution, hydrophobicity, and molecular shape are fundamental to the biological activity of this class of compounds. nih.govresearchgate.netresearchgate.net
Pharmacophore Modeling and Ligand Design
Pharmacophore modeling is a crucial step in rational drug design, allowing for the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For derivatives of this compound, a hypothetical pharmacophore model can be constructed based on its core structure and the established bioactivities of related acetamide and phenoxy compounds.
The key pharmacophoric features of the this compound scaffold are presumed to include:
A hydrogen bond donor: The phenolic hydroxyl (-OH) group.
A hydrogen bond donor/acceptor: The amide (-CONH2) group.
An aromatic ring: The hydroxyphenyl group, which can engage in π-π stacking or hydrophobic interactions.
A flexible ether linkage: The -O-CH2- group, which allows for conformational flexibility, enabling the molecule to adopt an optimal orientation within a biological target's binding site.
In ligand design, these features serve as a template for developing new derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. Computational techniques such as molecular docking are employed to predict how newly designed ligands will interact with the binding sites of target proteins. For instance, in the design of novel P2Y14 receptor antagonists, molecular docking and crystallographic overlap studies were used to guide the synthesis of N-substituted-acetamide derivatives with high binding affinity and selectivity. nih.gov Similarly, the design of factor VIIa inhibitors has utilized a N-phenyl-2-(phenyl-amino) acetamide template, demonstrating the versatility of the acetamide scaffold in targeting different biological systems. ijper.org
The design process for this compound derivatives would involve modifying specific parts of the molecule to optimize interactions with a target. This could include:
Substitution on the Phenyl Ring: Adding electron-donating or electron-withdrawing groups to the phenyl ring can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity and metabolic stability.
Modification of the Acetamide Group: The primary amide can be substituted (e.g., N-alkylation or N-arylation) to explore new interactions within the binding pocket and alter physicochemical properties like solubility and membrane permeability.
Alteration of the Linker: The length and nature of the ether linkage can be modified to adjust the distance and orientation between the phenyl ring and the acetamide moiety, which is critical for optimal target engagement.
By combining pharmacophore modeling with structural data from known bioactive compounds, medicinal chemists can design focused libraries of this compound derivatives with a higher probability of desired biological activity.
Comparative Analysis with Known Bioactive Compounds (e.g., Paracetamol Analogues)
The structure of this compound invites comparison with other well-known hydroxyphenyl acetamide-containing compounds, most notably paracetamol (acetaminophen) and its isomers. Such a comparative analysis is fundamental to understanding its potential structure-activity relationship (SAR).
Paracetamol (N-(4-hydroxyphenyl) acetamide) is a widely used analgesic and antipyretic. Its mechanism is linked to the oxidation of its phenolic structure. nih.gov In contrast, this compound features a more complex phenoxy group attached to the acetamide moiety and a hydroxyl group at the ortho position of this phenoxy ring. Another important comparator is 2-acetamidophenol (B195528) (N-(2-hydroxyphenyl) acetamide) , a structural isomer of paracetamol, which has demonstrated anti-inflammatory properties. researchgate.net
The key structural differences—the position of the hydroxyl group and the presence of the ether-linked phenoxy group—are expected to significantly influence the molecule's physicochemical properties and biological activity.
Key Points of Comparison:
Hydroxyl Group Position: In paracetamol, the hydroxyl group is at the para position, which is crucial for its activity and also its toxicity profile, as it is metabolized to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI). nih.gov The ortho-hydroxyl group in 2-acetamidophenol can form an intramolecular hydrogen bond with the amide group, which can alter its acidity, redox potential, and interaction with biological targets compared to the para isomer. researchgate.net The ortho-hydroxyl in the phenoxy ring of this compound would similarly influence its electronic and conformational properties.
Substituent Effects: Studies on 3,5-disubstituted paracetamol analogues have shown that the nature of the substituents on the phenyl ring significantly impacts activity. nih.gov Electron-donating groups tend to increase cyclooxygenase inhibitory capacity and decrease cytotoxicity, while electron-withdrawing groups have the opposite effect. nih.gov These findings provide a basis for predicting how substitutions on the hydroxyphenyl ring of this compound might modulate its bioactivity.
The table below summarizes a comparative analysis of these related compounds based on their structural features.
| Compound Name | Core Structure | Position of -OH Group | Key Structural Features | Reported/Potential Bioactivity Influence |
|---|---|---|---|---|
| This compound | Phenoxyacetamide | ortho (on phenoxy ring) | Ether linkage, primary amide, ortho-hydroxyl | Flexible structure; potential for altered metabolism and target interaction compared to simple acetamidophenols. |
| Paracetamol (Acetaminophen) | Acetamidophenol | para | para-hydroxyl, secondary amide | Analgesic/antipyretic activity linked to redox properties; metabolism can lead to hepatotoxic NAPQI. nih.govnih.gov |
| 2-Acetamidophenol | Acetamidophenol | ortho | ortho-hydroxyl, secondary amide | Potential for intramolecular hydrogen bonding, altering physicochemical properties; reported anti-inflammatory activity. researchgate.net |
Computational and Theoretical Studies on 2 2 Hydroxyphenoxy Acetamide
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in predicting the binding affinity and mode of interaction, offering a static snapshot of the ligand-receptor complex.
The primary goal of molecular docking is to calculate the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction between the ligand and its target protein. A lower (more negative) score generally indicates a more stable and favorable interaction.
While specific docking studies targeting 2-(2-Hydroxyphenoxy)acetamide are not extensively documented in publicly available literature, studies on structurally similar compounds provide valuable insights. For instance, a computational investigation of 2-(2-Formylphenoxy)acetamide , a closely related derivative, was performed to evaluate its potential antiviral activity against SARS-CoV-2. The study revealed that the molecule exhibited a good binding affinity for the target protein 6NUS, which is involved in the replication and transcription of the viral genome. researchgate.net
Similarly, various phenoxyacetamide derivatives have been docked against different protein targets. In one study, phenoxyacetanilide derivatives were evaluated as potential non-steroidal anti-inflammatory drugs by docking them against the cyclooxygenase-2 (COX-2) enzyme. The results showed strong binding affinities, suggesting potent inhibitory activity. mdpi.com These findings suggest that the this compound scaffold has the potential to form stable complexes with various biological targets.
Table 1: Representative Docking Scores of Structurally Related Phenoxyacetamide Derivatives
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Potential Application |
|---|---|---|---|
| 2-(2-Formylphenoxy)acetamide | SARS-CoV-2 Protein (6NUS) | Not explicitly stated, but described as "good binding affinity" | Antiviral |
| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα (mutant) (3HHM) | -8.0 to -10.1 (IFD Score) | Anticancer |
| N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide | MMP-2 Protein | -7.48 | Anticancer |
Note: The data presented is for structurally related compounds to infer the potential of this compound.
Beyond predicting binding energy, molecular docking identifies the specific amino acid residues within the protein's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for stabilizing the protein-ligand complex.
For the phenoxyacetamide scaffold, key interactions typically involve:
Hydrogen Bonds: The hydroxyl (-OH) and amide (-CONH2) groups of this compound are potent hydrogen bond donors and acceptors. These groups can form crucial hydrogen bonds with polar residues such as serine, threonine, aspartate, and glutamate (B1630785) in a protein's binding pocket.
Hydrophobic Interactions: The phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
Ether Linkage: The oxygen atom in the ether linkage can also act as a hydrogen bond acceptor.
In the docking study of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides against the PI3Kα enzyme, key hydrogen bond interactions were consistently observed with residues like Serine 774 and Lysine 802, which are crucial for kinase inhibition. mdpi.com Understanding these key residues helps in elucidating the mechanism of action and provides a roadmap for designing more potent and selective analogs.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective of molecular interactions over time. mdpi.commdpi.com By simulating the movements of atoms and molecules, MD can reveal the conformational changes in both the ligand and the protein upon binding, assess the stability of the binding pose, and calculate binding free energies more accurately. mdpi.comnih.gov
For this compound, an MD simulation would typically involve:
System Setup: The docked protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Simulation: The system's trajectory is calculated over a period, often nanoseconds to microseconds, by solving Newton's equations of motion for all atoms.
Analysis: The resulting trajectory is analyzed to understand the stability of key interactions (like hydrogen bonds), conformational flexibility of the ligand in the binding site, and changes in the protein structure.
Quantum Chemical Calculations for Electronic Properties and Reactivity (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of a molecule. nih.gov These methods provide precise information about orbital energies, charge distribution, and molecular electrostatic potential, which are fundamental to understanding a molecule's chemical behavior.
DFT studies on acetamide (B32628) derivatives have been used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.
Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. nih.gov
Map Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions. researchgate.net
A DFT study on the similar compound 2-(2-Formylphenoxy)acetamide utilized the B3LYP/6-311++G(d,p) level of theory to investigate its optimized structure, stability, and electronic properties. researchgate.net For this compound, DFT calculations would likely reveal that the oxygen and nitrogen atoms are regions of negative potential (nucleophilic sites), while the hydrogen atoms of the amide and hydroxyl groups are regions of positive potential (electrophilic sites), guiding its interaction with protein receptors. researchgate.netimist.ma
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Profiling
In silico ADME prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic properties of a compound. mdpi.comnih.gov These computational models predict how a molecule will behave in the body, helping to identify candidates with favorable drug-like properties and flag potential liabilities before costly experimental studies are undertaken. rsc.org
The ADME profile for this compound can be predicted using various computational tools and physicochemical descriptors available from databases like PubChem. nih.gov Key parameters include:
Lipinski's Rule of Five: A guideline to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. The rules are:
Molecular Weight ≤ 500 g/mol
LogP (lipophilicity) ≤ 5
Hydrogen Bond Donors ≤ 5
Hydrogen Bond Acceptors ≤ 10
Topological Polar Surface Area (TPSA): Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Aqueous Solubility (LogS): Affects absorption and distribution.
Table 2: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Source/Method | Significance |
|---|---|---|---|
| Molecular Formula | C8H9NO3 | PubChem | Basic chemical information |
| Molecular Weight | 167.16 g/mol | PubChem nih.gov | Complies with Lipinski's Rule (≤500) |
| XLogP3 | 0.2 | PubChem (Computed) nih.gov | Optimal lipophilicity; complies with Lipinski's Rule (≤5) |
| Hydrogen Bond Donors | 2 | PubChem (Computed) nih.gov | Complies with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 3 | PubChem (Computed) nih.gov | Complies with Lipinski's Rule (≤10) |
| Topological Polar Surface Area (TPSA) | 72.6 Ų | PubChem (Computed) nih.gov | Suggests good intestinal absorption |
Based on these computed properties, this compound demonstrates a favorable profile for oral bioavailability, adhering to all criteria of Lipinski's Rule of Five. Its moderate TPSA suggests it is likely to be well-absorbed in the gastrointestinal tract.
In Silico Screening and Virtual Library Design
In silico screening involves computationally searching large databases of compounds to identify molecules that are likely to bind to a specific drug target. Conversely, virtual library design involves creating a focused set of novel, theoretical compounds for screening, often based on a common chemical scaffold. nih.govresearchgate.net
The this compound structure can serve as an excellent scaffold for virtual library design. nih.gov By systematically modifying different parts of the molecule, a virtual library of derivatives can be generated:
R-group substitution on the phenyl ring: Adding various functional groups (e.g., halogens, alkyls, nitro groups) to the aromatic ring to modulate electronic properties and binding interactions.
Modification of the acetamide group: Replacing the primary amide with secondary or tertiary amides to alter solubility and hydrogen bonding capacity.
Alteration of the linker: Changing the ether linkage to explore different conformational possibilities.
Once designed, this virtual library can be screened against a target protein using high-throughput molecular docking. This process allows for the rapid exploration of the structure-activity relationship (SAR) and the identification of derivatives with potentially improved potency, selectivity, or ADME properties before any chemical synthesis is undertaken. researchgate.net
Analytical Techniques for the Characterization and Quantification of 2 2 Hydroxyphenoxy Acetamide
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis is fundamental in confirming the identity of 2-(2-Hydroxyphenoxy)acetamide by providing detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of its distinct chemical environments.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetamide (B32628) side chain, the amide protons, and the phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons will appear in the downfield region (typically 6.8-7.5 ppm) due to the deshielding effect of the benzene (B151609) ring. The methylene protons adjacent to the ether oxygen and the carbonyl group will also have a distinct chemical shift. The amide (NH₂) protons and the phenolic (OH) proton are often broad and their chemical shifts can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon of the amide group (typically in the range of 170-175 ppm), the aromatic carbons, and the methylene carbon of the side chain. The chemical shifts of the aromatic carbons are influenced by the positions of the hydroxyl and ether substituents. For a related compound, 2-(2-formylphenoxy)acetamide, the carbonyl amide peak was observed at δ 170.04 ppm and the ether-linked -CH₂- carbon at δ 67.56 ppm. researchgate.net Similar shifts would be anticipated for this compound.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Description |
|---|---|---|---|
| Aromatic C-H | 6.8 - 7.2 | 115 - 125 | Four protons on the phenyl ring. |
| -O-CH₂-C=O | ~4.5 | ~68 | Methylene protons adjacent to the ether oxygen. |
| -C(=O)NH₂ | 7.0 - 7.5 (broad) | - | Amide protons, often exchangeable. |
| Ar-OH | ~9.0 (broad) | - | Phenolic hydroxyl proton, exchangeable. |
| C=O | - | ~170 | Carbonyl carbon of the amide. |
| Ar-C-O (Ether) | - | ~148 | Aromatic carbon attached to the ether oxygen. |
| Ar-C-OH | - | ~145 | Aromatic carbon attached to the hydroxyl group. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the O-H (hydroxyl), N-H (amide), C=O (amide), C-O (ether), and aromatic C-H and C=C bonds. The broad band for the O-H stretch of the phenol (B47542) and the distinct N-H stretching bands of the primary amide are key identifiers.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretching | 3200 - 3600 (broad) |
| Amide N-H | Stretching | 3100 - 3500 (two bands for primary amide) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Amide C=O (Amide I) | Stretching | 1650 - 1690 |
| Amide N-H (Amide II) | Bending | 1590 - 1650 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aryl Ether C-O | Stretching | 1200 - 1275 (asymmetric) & 1020 - 1075 (symmetric) |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound. The exact mass of this compound is 167.0582 g/mol . nih.gov In a mass spectrum, this would be observed as the molecular ion peak (M⁺).
The fragmentation pattern in MS provides structural information. For this compound, common fragmentation pathways would include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen or the carbonyl group.
Cleavage of the ether bond: This could lead to fragments corresponding to the phenoxy radical and the acetamide cation, or vice versa.
Loss of the amide group: Fragmentation could result in the loss of •NH₂ (mass 16) or the entire acetamide group.
| Adduct | m/z (Mass-to-Charge Ratio) |
|---|---|
| [M+H]⁺ | 168.06552 |
| [M+Na]⁺ | 190.04746 |
| [M-H]⁻ | 166.05096 |
Chromatographic Separation and Purification Techniques
Chromatographic methods are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would be suitable for this compound given its moderate polarity. In such a method, a nonpolar stationary phase (like C18) is used with a polar mobile phase.
A plausible HPLC method for the analysis of this compound would involve:
Stationary Phase: A C18 column is a common choice for reversed-phase chromatography.
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (like water with a small amount of acid, e.g., formic or phosphoric acid) and an organic solvent (such as acetonitrile (B52724) or methanol) would be effective.
Detection: UV detection would be appropriate, as the phenyl ring in the molecule will absorb UV light, likely around 254 nm or 270 nm.
For a similar compound, a reversed-phase HPLC method utilized a C18 column with a mobile phase of 0.05 M phosphate (B84403) buffer (pH 4.0) and acetonitrile (50:50, v/v) with UV detection at 240 nm. latamjpharm.org This provides a good starting point for method development for this compound.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~270 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. sigmaaldrich.com For this compound, TLC would typically be performed on silica (B1680970) gel plates.
The choice of mobile phase (eluent) is critical and depends on the polarity of the compound. A moderately polar solvent system would be required to achieve good separation. The position of the spot is quantified by its retention factor (Rƒ), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase | Ethyl acetate (B1210297)/Hexane mixture (e.g., 1:1 or 2:1 v/v) |
| Visualization | UV light (254 nm) or staining with an appropriate reagent (e.g., potassium permanganate) |
Quantitative Analysis Methods (e.g., UV-Vis Spectroscopy, Fluorometric Assays)
The structural components of this compound, namely the hydroxyphenoxy and acetamide groups, suggest that the compound would exhibit absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The phenolic chromophore is expected to be the primary contributor to its UV absorbance. In theory, a quantitative method using UV-Vis spectroscopy could be developed. This would typically involve:
Identifying a suitable solvent in which the compound is soluble and stable.
Scanning a solution of the compound across a range of UV wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
Preparing a series of standard solutions of known concentrations.
Measuring the absorbance of each standard solution at the determined λmax.
Constructing a calibration curve by plotting absorbance versus concentration, which should be linear in accordance with the Beer-Lambert Law.
Similarly, the presence of the phenolic ring suggests that this compound may possess fluorescent properties. A fluorometric assay would offer higher sensitivity and selectivity compared to UV-Vis spectroscopy. The development of such a method would entail:
Determining the optimal excitation and emission wavelengths.
Investigating the influence of solvent polarity and pH on fluorescence intensity.
Establishing a calibration curve by plotting fluorescence intensity against a range of known concentrations.
However, without experimental data from peer-reviewed studies, it is not possible to provide specific operational parameters, validation data, or data tables for the quantitative analysis of this particular compound. Research on structurally similar compounds, such as other phenoxy acetamide derivatives, has utilized these techniques, but the direct application of their specific findings to this compound would be scientifically inappropriate. Therefore, the detailed research findings and data tables required for a complete discussion of this topic are contingent upon future research in this area.
Future Directions and Research Opportunities
Preclinical Development of Lead Candidates
The journey from a promising compound to a therapeutic agent involves rigorous preclinical development. For 2-(2-Hydroxyphenoxy)acetamide, this process centers on identifying and optimizing lead candidates. A "lead candidate" is a compound that shows the most promise for development into a new drug. The process of turning a promising lead compound into a drug candidate is known as lead optimization.
Researchers have synthesized and evaluated various substituted phenoxy acetamide (B32628) derivatives to enhance their therapeutic properties. archivepp.com These efforts aim to improve efficacy, selectivity, and pharmacokinetic properties while minimizing potential toxicity. The core structure of this compound serves as a scaffold for chemical modifications to create new analogs with potentially superior performance. For instance, new chemical entities based on the acetamide structure are being developed as safer, non-narcotic analgesics to address the risks associated with conventional painkillers like acetaminophen (B1664979). nih.govresearchgate.netnih.govurjc.essemanticscholar.org
Future preclinical work will likely involve:
Synthesis of Analog Libraries: Creating a diverse range of derivatives by modifying the phenoxy and acetamide moieties of the molecule.
Structure-Activity Relationship (SAR) Studies: Systematically evaluating how changes in the chemical structure of the analogs affect their biological activity. This helps in designing more potent and selective compounds.
In Vitro and In Silico Screening: Utilizing high-throughput screening methods and computational modeling to predict the efficacy and safety of new derivatives before advancing to more complex studies.
| Focus Area | Objective | Methodologies | Potential Outcome |
|---|---|---|---|
| Lead Identification | To identify novel derivatives with enhanced biological activity. | Combinatorial Chemistry, High-Throughput Screening. | A portfolio of promising lead compounds for further optimization. |
| Lead Optimization | To improve the potency, selectivity, and drug-like properties of lead compounds. | Medicinal Chemistry, Computational Design, Structure-Activity Relationship (SAR) Studies. | Preclinical candidates with favorable efficacy and safety profiles. |
| Target Validation | To confirm the molecular targets and mechanisms of action. | Biochemical Assays, Cellular Assays, Molecular Docking. | A clear understanding of how the compounds exert their therapeutic effects. |
Investigation of Pharmacokinetic and Pharmacodynamic Profiles
Understanding how a compound is absorbed, distributed, metabolized, and excreted (pharmacokinetics, PK) and its effects on the body (pharmacodynamics, PD) is critical for drug development. Currently, there is limited specific PK and PD data for this compound itself.
Studies on related N-substituted acetamide derivatives have indicated potentially rapid metabolism in vivo, which could limit their therapeutic efficacy. nih.govresearchgate.netnih.gov For example, a novel analgesic derived from acetaminophen, while showing reduced hepatotoxicity, was found to be quickly metabolized into a more water-soluble compound, facilitating its rapid excretion. nih.govresearchgate.netnih.gov This highlights the need to design analogs with improved metabolic stability.
On the pharmacodynamic front, research on N-(2-hydroxy phenyl) acetamide, a closely related compound, has shown that it can inhibit the expression of pro-inflammatory cytokines like IL-1β and TNF-α in animal models of arthritis. researchgate.netnih.gov This provides insight into its anti-inflammatory mechanism of action.
Future research in this area should include:
ADME Studies: Comprehensive in vitro and in vivo studies to characterize the absorption, distribution, metabolism, and excretion of lead candidates.
Bioavailability Assessment: Determining the fraction of the administered dose that reaches the systemic circulation. A recent study on a novel N-substituted-acetamide derivative reported a favorable oral bioavailability of 75%. nih.gov
Dose-Response Studies: Establishing the relationship between the dose of the compound and its therapeutic effect to identify the optimal dosing range.
Target Engagement Assays: Developing assays to measure how effectively the compound interacts with its biological target in the body.
Exploration of Novel Therapeutic Indications
Initial research has primarily focused on the anti-inflammatory and anti-arthritic properties of this compound and its analogs. researchgate.netnih.gov However, the underlying mechanisms, such as the modulation of inflammatory pathways and oxidative stress, suggest potential applications in a broader range of diseases.
Emerging areas of therapeutic interest include:
Oncology: Certain acetamide derivatives have demonstrated anticancer activity against cell lines for breast cancer and neuroblastoma. mdpi.com Further investigation is warranted to explore their potential as standalone or adjuvant cancer therapies.
Acute Kidney Injury (AKI): A study investigating N-(2-hydroxyphenyl)acetamide, both alone and conjugated with gold nanoparticles, found that it could protect against glycerol-induced AKI in mice by reducing inflammation and oxidative injury. nih.govresearchgate.net
Atherosclerosis: N-(2-hydroxyphenyl)-acetamide, also known as 2-acetamidophenol (B195528), has been shown to suppress the progression of atherosclerosis by lowering lipid levels and reducing ferroptosis, a form of cell death implicated in the disease.
Gouty Arthritis: Novel N-substituted acetamide derivatives have been identified as potent antagonists of the P2Y14 receptor, a target involved in inflammatory diseases, showing promise for the treatment of acute gouty arthritis. nih.gov
The exploration of these and other indications will require dedicated in vitro and in vivo disease models to validate the therapeutic potential of lead candidates.
Advanced Delivery Systems (e.g., Nanoparticle Conjugations)
Advanced delivery systems offer a promising strategy to enhance the therapeutic efficacy of compounds like this compound by improving their solubility, stability, and targeted delivery. Nanoparticle-based systems are particularly noteworthy in this regard. archivepp.com
A significant advancement in this area is the use of gold nanoparticles (AuNPs). nih.govresearchgate.net Research has shown that conjugating N-(2-hydroxyphenyl)acetamide to AuNPs (NA-2-AuNPs) significantly enhances its protective effects in a mouse model of acute kidney injury. nih.govresearchgate.net The nanoparticle formulation demonstrated superior activity at a lower dose compared to the compound alone. nih.gov This enhanced effect is attributed to improved targeted delivery and potentially increased bioavailability. researchgate.net
| Biochemical/Molecular Marker | Effect of NA-2 Treatment | Effect of NA-2-AuNPs Treatment | Reference |
|---|---|---|---|
| Serum Urea (B33335) and Creatinine | Decreased | Decreased (more effectively than NA-2 alone) | nih.govresearchgate.net |
| COX-2 Protein Expression | Lowered | Lowered | nih.govresearchgate.net |
| iNOS and NFκB p50 mRNA Expression | Down-regulated | Down-regulated | nih.govresearchgate.net |
| HO-1 and Kim-1 mRNA Expression | Up-regulated | Up-regulated | nih.govresearchgate.net |
Future research into advanced delivery systems could explore:
Other Nanocarriers: Investigating other types of nanoparticles, such as liposomes or polymeric nanoparticles, for the delivery of this compound derivatives.
Targeted Delivery: Functionalizing nanoparticles with ligands that specifically bind to receptors on diseased cells to enhance drug accumulation at the site of action and reduce off-target effects.
Controlled Release Formulations: Developing systems that release the drug in a sustained or controlled manner to maintain therapeutic concentrations over an extended period.
Synergistic Effects with Other Bioactive Compounds
Combination therapy, which involves the use of two or more drugs, is a cornerstone of modern medicine. Investigating the synergistic effects of this compound with other bioactive compounds could lead to more effective treatment strategies. Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects.
Given the anti-inflammatory and antioxidant properties of this compound derivatives, there is a strong rationale for exploring combinations with other agents that have complementary mechanisms of action. researchgate.netnih.gov For example, combining it with other anti-inflammatory drugs or antioxidants could potentially lead to:
Enhanced Therapeutic Efficacy: Achieving a greater reduction in inflammation or oxidative stress than is possible with either agent alone.
Dose Reduction: Allowing for the use of lower doses of each compound, which could reduce the risk of dose-dependent side effects.
Overcoming Drug Resistance: In diseases like cancer, combination therapy can be used to target multiple pathways simultaneously, making it more difficult for resistance to develop.
While specific studies on the synergistic effects of this compound are currently lacking, this represents a significant and promising area for future research.
Toxicity and Safety Profiling
A thorough evaluation of a compound's toxicity and safety is a non-negotiable aspect of drug development. Preliminary safety data for this compound is available from sources such as the European Chemicals Agency (ECHA) C&L Inventory, as aggregated by PubChem. nih.gov
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
Harmful if swallowed. nih.gov
Causes skin irritation. nih.gov
Causes serious eye irritation. nih.gov
May cause respiratory irritation. nih.gov
It is important to note that this information pertains to the chemical in its raw form and is intended for handling in a laboratory or industrial setting. Comprehensive toxicological studies are necessary to determine its safety profile as a potential therapeutic agent. Studies on related acetamide derivatives have shown varying levels of cytotoxicity, highlighting the importance of careful screening. mdpi.comnih.gov For instance, some novel acetamide derivatives have been shown to be non-cytotoxic on macrophage cell lines, while others have demonstrated cytotoxic effects against cancer cells. mdpi.comnih.gov Furthermore, research on non-hepatotoxic analogs of acetaminophen underscores the possibility of designing safer acetamide-based drugs. nih.govresearchgate.netnih.gov
Future toxicological studies should include:
Acute, Sub-chronic, and Chronic Toxicity Studies: Evaluating the effects of single and repeated doses over different time periods in animal models.
Genotoxicity Assays: Assessing the potential of the compound to cause genetic mutations.
Cardiovascular and Respiratory Safety Pharmacology: Investigating potential effects on vital organ systems.
Reproductive and Developmental Toxicity Studies: Evaluating any potential adverse effects on fertility and fetal development.
| Hazard Code | Hazard Statement | Classification | Reference |
|---|---|---|---|
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) | nih.gov |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) | nih.gov |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) | nih.gov |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | nih.gov |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-hydroxyphenoxy)acetamide, and how can purity be optimized?
- Answer : The compound is typically synthesized via condensation reactions between phenoxyacetic acid derivatives and amines. For example, analogous compounds like N-(2-aminophenyl) derivatives are synthesized by reacting ethyl 2-(substituted phenoxy)acetate with diamines under reflux in ethanol . To optimize purity, column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and recrystallization (using ethanol or methanol) are recommended. LC-HRMS/MS and ¹H-NMR are critical for verifying structural integrity and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is indispensable for confirming the positions of hydroxyl and acetamide groups. For example, ¹H-NMR data for similar compounds show distinct peaks for aromatic protons (δ 6.8–7.2 ppm) and acetamide NH (δ 8.1–8.3 ppm) . Mass spectrometry (HRMS) provides molecular ion ([M+H]⁺) confirmation, while IR spectroscopy identifies functional groups like C=O (1650–1700 cm⁻¹) and O–H (3200–3400 cm⁻¹) .
Q. What preliminary biological screening assays are suitable for this compound?
- Answer : Antimicrobial activity can be assessed via broth microdilution (MIC determination against Gram-positive/negative bacteria). For enzyme inhibition (e.g., cyclooxygenase or phosphodiesterase), spectrophotometric assays monitoring substrate conversion (e.g., NADH oxidation for dehydrogenases) are used. Molecular docking studies (AutoDock 4.2) can predict interactions with SARS-CoV-2 enzymes or other targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in isomer identification for hydroxyphenylacetamide derivatives?
- Answer : Discrepancies in isomer assignments (e.g., ortho vs. meta hydroxyl positions) require combined analytical approaches. For instance, a 2015 study misassigned 2-(3-hydroxyphenyl)acetamide as the ortho isomer due to incorrect reference material. Correction involved synthesizing both isomers and comparing LC-HRMS/MS fragmentation patterns and ¹H-NMR coupling constants (e.g., J-values for adjacent aromatic protons in ortho vs. para positions) .
Q. What strategies enhance the stability of this compound under physiological conditions?
- Answer : Stability can be improved by:
- Prodrug design : Esterification of the hydroxyl group to reduce oxidation.
- pH optimization : Buffering solutions to pH 6–7 to prevent hydrolysis of the acetamide group.
- Encapsulation : Use of liposomes or cyclodextrins to shield reactive moieties.
Analogous chromenone derivatives showed enhanced stability via methoxy substitutions .
Q. How does structural modification of the phenoxy group affect biological activity?
- Answer : Substituents on the phenoxy ring influence lipophilicity and target binding. For example:
- Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial activity by increasing membrane permeability.
- Methoxy groups improve metabolic stability by blocking cytochrome P450-mediated oxidation.
Structure-activity relationship (SAR) studies on thiazole derivatives demonstrated that 4-methoxyphenoxy analogs exhibited 3-fold higher COX-2 inhibition than unsubstituted variants .
Q. What methodologies are recommended for analyzing metabolic pathways of this compound?
- Answer : Use in vitro models (e.g., liver microsomes) with LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. For example, a pilot study on hydroxyphenylacetamide sulfate (M1) identified ortho-isomer-specific sulfation using human hepatocyte assays .
Data Analysis & Experimental Design
Q. How should researchers design dose-response studies to minimize cytotoxicity?
- Answer :
- Pre-screening : Use MTT assays on HEK-293 or HepG2 cells to determine IC₅₀ values.
- Dose range : Start at 1–10 µM (below IC₁₀) for therapeutic effects.
- Positive controls : Include known cytotoxins (e.g., doxorubicin) to validate assay sensitivity.
For chromenone derivatives, doses >50 µM induced apoptosis in cancer cells, while <20 µM were non-toxic .
Q. What statistical approaches are critical for validating conflicting bioactivity data?
- Answer : Apply multivariate analysis (e.g., PCA) to distinguish assay-specific variability from true biological effects. For instance, discrepancies in antimicrobial activity between agar diffusion and microdilution assays were resolved by normalizing data to positive controls (e.g., ciprofloxacin) and using Cohen’s κ coefficient for inter-assay agreement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
